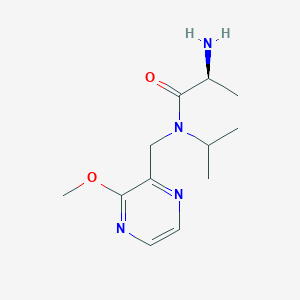

(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-8(2)16(12(17)9(3)13)7-10-11(18-4)15-6-5-14-10/h5-6,8-9H,7,13H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAPMXJSPWETKG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=NC=CN=C1OC)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=NC=CN=C1OC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Aminopyrazine

The synthesis begins with the bromination of 2-aminopyrazine in acetic acid using elemental bromine (Br₂) at 0–30°C. This reaction proceeds via electrophilic aromatic substitution, yielding 2-amino-3,5-dibromopyrazine with regioselectivity dictated by the amino group’s directing effects.

Reaction Conditions :

Methoxylation at the 3-Position

The 5-bromo substituent in 2-amino-3,5-dibromopyrazine is selectively replaced with a methoxy group via nucleophilic aromatic substitution using sodium methoxide (NaOMe) in methanol. This step affords 2-amino-3-methoxy-5-bromopyrazine .

Reaction Conditions :

Catalytic Hydrogenation

The remaining 5-bromo group in 2-amino-3-methoxy-5-bromopyrazine is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ gas. This step produces 2-amino-3-methoxy-pyrazine , a pivotal intermediate.

Reaction Conditions :

Conversion to 3-Methoxy-pyrazin-2-ylmethylamine

The amino group at position 2 is functionalized via a three-step sequence:

-

Diazotization : Treatment with NaNO₂ and HCl forms a diazonium salt.

-

Reduction : The diazonium salt is reduced with SnCl₂ to yield 3-methoxy-pyrazin-2-ylmethanol .

-

Amination : The alcohol is converted to a primary amine via a Gabriel synthesis or Mitsunobu reaction.

Synthesis of N-Isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)amine

Alkylation of 3-Methoxy-pyrazin-2-ylmethylamine

The primary amine undergoes alkylation with isopropyl bromide (2-bromopropane) in the presence of a base (K₂CO₃) to form the secondary amine, N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)amine .

Reaction Conditions :

Coupling with (S)-2-Aminopropionic Acid

Activation of L-Alanine

L-Alanine is protected as its tert-butoxycarbonyl (Boc) derivative and activated as a mixed anhydride using isobutyl chloroformate (IBCF).

Reaction Conditions :

-

Protecting Agent : Boc₂O

-

Activation Reagent : Isobutyl chloroformate

-

Base : N-Methylmorpholine (NMM)

-

Solvent : Tetrahydrofuran (THF)

Amide Bond Formation

The activated L-alanine derivative is coupled with N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)amine under Schlenk conditions to form the Boc-protected amide. Subsequent deprotection with trifluoroacetic acid (TFA) yields the final product.

Reaction Conditions :

-

Coupling Agent : HOBt/EDC

-

Solvent : Dichloromethane (DCM)

-

Deprotection Reagent : TFA/DCM (1:1)

Optimization and Challenges

Regioselectivity in Pyrazine Functionalization

The bromination and methoxylation steps require precise control to avoid over-halogenation or side reactions. Sodium acetate acts as a buffer to stabilize intermediates.

Chirality Retention

The use of Boc-protected L-alanine ensures retention of the (S)-configuration during amide formation. Racemization is minimized by employing low temperatures (-10°C) during activation.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide has been studied for its potential therapeutic effects. Its structural characteristics suggest it could act as a modulator for various biological targets.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrazine have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Future studies could explore the efficacy of this specific compound in similar contexts.

Pharmacology

The compound's interaction with specific receptors makes it a candidate for pharmacological studies. Its potential as a receptor ligand could lead to the development of new drugs targeting neurological disorders.

Case Study: Neurotransmitter Modulation

Studies on related compounds have demonstrated their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Investigating this compound in this capacity may reveal insights into its effects on mood disorders and neurodegenerative diseases.

Biochemistry

In biochemical applications, the compound can serve as a tool for studying enzyme interactions or metabolic pathways. Its unique structure allows for the exploration of enzyme inhibition or activation mechanisms.

Case Study: Enzyme Inhibition

Research has shown that similar amide compounds can inhibit specific enzymes involved in metabolic pathways, such as proteases or kinases. Investigating the inhibitory effects of this compound on these enzymes could provide valuable data for drug development.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following analysis compares (S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide with structurally related compounds, emphasizing substituent effects, bioactivity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Bioactivity :

- The thiadiazole analog (N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide) exhibits broad-spectrum anticancer activity, attributed to the electron-deficient thiadiazole ring enhancing DNA intercalation or enzyme inhibition . In contrast, the pyrazine core in the target compound may confer distinct pharmacokinetic properties due to its aromatic nitrogen atoms, which influence solubility and metabolic stability.

- N-Alkyl/Aryl Groups : The isopropyl group in the target compound may enhance lipophilicity compared to ethyl or benzyl substituents in analogs . This could affect membrane permeability but may also reduce aqueous solubility.

Chirality and Stereochemical Effects :

- The (S)-configuration at the α-carbon is shared among several analogs (e.g., –11), suggesting its importance in binding to chiral biological targets. For instance, DPP-IV inhibitors () often rely on stereochemistry for selective enzyme inhibition.

However, discontinuation in commercial catalogs highlights possible shortcomings in efficacy or stability .

Physicochemical Properties: Pyrazine derivatives (e.g., 2-Methoxy-3-(1-methylpropyl)pyrazine, ) are often volatile and used as flavorants, but the addition of polar amide and amino groups in the target compound likely reduces volatility and enhances drug-like properties.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Synthesis

The compound's molecular formula is , with a molecular weight of 250.34 g/mol. Its structure features an isopropyl group, a pyrazine moiety, and a propionamide functional group, which contribute to its biological properties.

Synthesis Overview:

- Starting Materials: The synthesis typically begins with (S)-2-Amino-propionamide and 3-methoxy-pyrazine.

- Coupling Reaction: A coupling reagent such as N,N’-Dicyclohexylcarbodiimide (DCC) is employed, often with a catalyst like 4-Dimethylaminopyridine (DMAP).

- Purification: The crude product is purified using column chromatography to achieve high purity levels.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may influence neurological or metabolic pathways, making it a candidate for further pharmacological exploration .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies: Compounds derived from pyrazole structures have shown satisfactory potential against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating effective growth inhibition .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 12.50 |

| Compound C | SF-268 | 42.30 |

These results demonstrate the potential of pyrazine derivatives in cancer therapy.

Anti-inflammatory Activity

The compound's structure suggests it may also possess anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory pathways effectively, making them attractive candidates for treating inflammatory diseases .

Case Studies

- Study on Pyrazole Derivatives : Research conducted by Bouabdallah et al. demonstrated that N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines, suggesting that modifications in the pyrazole structure can enhance biological activity .

- Exploratory Pharmacological Studies : Preliminary investigations into the pharmacological effects of this compound revealed interactions with specific receptors involved in metabolic regulation, indicating its potential role in metabolic disorders .

Q & A

Q. What are the key synthetic routes for (S)-2-Amino-N-isopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-propionamide, and what challenges arise during its preparation?

Methodological Answer: The synthesis of this compound typically involves:

- Substitution reactions under alkaline conditions to introduce the 3-methoxy-pyrazine moiety (e.g., using pyridinemethanol derivatives as raw materials) .

- Reduction steps with iron powder or catalytic hydrogenation to convert nitro intermediates to amines .

- Coupling reactions with condensing agents (e.g., HATU or EDCI) to form the amide bond between the amino-propionamide backbone and the pyrazine substituent .

Challenges: - Chiral purity : Maintaining the (S)-configuration requires enantioselective synthesis or chiral resolution techniques, such as chromatography with chiral stationary phases.

- Byproduct formation : Side reactions during pyrazine functionalization (e.g., over-alkylation) necessitate careful monitoring via TLC or HPLC .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the stereochemistry and connectivity of the isopropyl, pyrazine, and propionamide groups. Key signals include methoxy protons (~δ 3.9 ppm) and amide protons (~δ 6.5–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) and resolves enantiomeric impurities .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion ([M+H]⁺) and fragments consistent with the pyrazine ring cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during the synthesis of this compound?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while minimizing hydrolysis of the methoxy-pyrazine group .

- Temperature control : Low temperatures (0–10°C) during coupling steps reduce side reactions, whereas higher temperatures (60–80°C) accelerate substitutions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for reductions) or organocatalysts for enantioselective steps improve efficiency. Statistical Design of Experiments (DoE) can identify optimal parameter combinations .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazine derivatives?

Methodological Answer:

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time, solvent controls). For example, pyrazine-based sulfonamides show varied antibacterial activity depending on bacterial strain and media .

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. hydroxy groups) to isolate contributions to activity. Computational docking can predict binding interactions with targets like kinases or GPCRs .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How do hydrolysis and oxidation reactions impact the stability of this compound, and how can degradation be mitigated?

Methodological Answer:

- Hydrolysis : The amide bond is susceptible to acidic/basic conditions, forming 2-amino-propionic acid and pyrazine derivatives. Stability studies in buffers (pH 1–13) with LC-MS monitoring quantify degradation rates .

- Oxidation : The methoxy-pyrazine group may oxidize to pyrazine N-oxide under radical conditions. Antioxidants (e.g., BHT) or inert atmospheres (N₂) during storage reduce degradation .

- Formulation : Lyophilization or encapsulation in cyclodextrins enhances shelf life by minimizing exposure to moisture and oxygen .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and binding modes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict logP (octanol-water partition coefficient) and solubility using force fields like AMBER or CHARMM.

- Docking studies : Software such as AutoDock Vina models interactions with biological targets (e.g., enzymes with pyrazine-binding pockets). Focus on hydrogen bonding with the amide and amino groups .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in substitution or oxidation reactions .

Q. How can enantiomeric impurities be detected and quantified in batches of this compound?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol) to separate (S)- and (R)-enantiomers .

- Circular Dichroism (CD) : Compare CD spectra to a pure (S)-enantiomer reference; peak signs correlate with absolute configuration .

- Enzymatic assays : Enzymes with stereoselectivity (e.g., lipases) can hydrolyze one enantiomer preferentially, enabling kinetic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.